molecular formula C17H22N2O3 B1684148 trichostatin A CAS No. 58880-19-6

trichostatin A

Cat. No. B1684148
CAS RN: 58880-19-6
M. Wt: 302.37 g/mol
InChI Key: RTKIYFITIVXBLE-QEQCGCAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichostatin A (TSA) is an organic compound that serves as an antifungal antibiotic and selectively inhibits the class I and II mammalian histone deacetylase (HDAC) families of enzymes . It is a potent and specific inhibitor of histone deacetylases (HDACs), which are overexpressed in various cancers and closely correlate with oncogenic factors .


Synthesis Analysis

An efficient synthesis of rac-trichostatic acid and its analogues has been reported starting from a commercially available aldehyde . Further manipulations led to rac-trichostatin A (TSA) .


Molecular Structure Analysis

The molecular formula of TSA is C17H22N2O3 . It is a natural derivative of dienohydroxamic acid derived from a fungal metabolite . The molecular weight is 302.37 g/mol .


Chemical Reactions Analysis

TSA has been shown to modulate gene expression by interfering with the removal of acetyl groups from histones (histone deacetylases, HDAC) and therefore altering the ability of DNA transcription factors to access the DNA molecules inside chromatin . It also inhibits the HDAC Rpd3, leading to an increase in NHE6, which is a CREB-target gene that regulates cell responses under low-nutrient conditions .

Scientific Research Applications

  • Antitumor Activity : TSA has demonstrated promising antitumor activity in various preclinical models. For example, it has potent antitumor activity against breast cancer in vivo, inhibiting the proliferation of breast carcinoma cell lines and showing efficacy in a rat mammary carcinoma model (Vigushin et al., 2001). Additionally, it has been found to induce apoptosis in lung cancer cells via simultaneous activation of death receptor-mediated and mitochondrial pathways (Kim et al., 2006).

  • Neuroprotective Effects : TSA is used in the treatment of Alzheimer’s disease, improving learning and memory. Its effects on Alzheimer’s disease-like pathological changes in neuroblastoma cells are associated with the Keap1-Nrf2 pathway (Li et al., 2019).

  • Cardioprotective Effects : TSA has been shown to exert a protective effect on ischemia/reperfusion (I/R) injury in cardiac models. It protects the myocardium from oxidative stress-mediated damage by increasing H4 acetylation of the FoxO3a promoter region and expression of FoxO3a, SOD2, and catalase (Guo et al., 2017).

  • Radiosensitization in Cancer Therapy : TSA has been shown to enhance the radiosensitivity of colon cancer cells. This is achieved by enhancing apoptotic cell death induced by radiation and inducing autophagic response in cancer cells (He et al., 2014).

  • Inhibition of Angiogenesis : TSA can inhibit hypoxia-induced angiogenesis, which is critical in tumor growth and metastasis. It inhibits the production of vascular endothelial growth factor (VEGF) by tumor cells and directly affects endothelial cell migration and proliferation (Williams, 2001).

  • Effect on Cell Cycle and Apoptosis : TSA causes differential cell cycle arrests and has been investigated for its effects on proliferation and survival of primary hepatocytes. It has been observed to induce two distinct cell cycle arrests, one prior to DNA replication and another in early G1, leading to an early S-phase arrest (Papeleu et al., 2003).

  • Biosynthetic Origin and Mechanism of Action : TSA is derived from Streptomyces sp. RM72, and its biosynthetic gene cluster has been identified. Its hydroxamic acid moiety, which is essential for its HDAC inhibitory activity, is formed through an unprecedented biosynthetic machinery involving the transfer of hydroxylamine from l-glutamic acid γ-monohydroxamate (Kudo et al., 2017).

Safety And Hazards

TSA should be handled with care. Avoid contact with skin, eyes, or clothing. Use personal protective equipment as required. Do not breathe dust/fume/gas/mist/vapors/spray . It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKIYFITIVXBLE-QEQCGCAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037063
Record name Trichostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trichostatin A

CAS RN

58880-19-6
Record name Trichostatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichostatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichostatin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trichostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHOSTATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X2S926L3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trichostatin A
Reactant of Route 2
Reactant of Route 2
trichostatin A
Reactant of Route 3
Reactant of Route 3
trichostatin A
Reactant of Route 4
trichostatin A
Reactant of Route 5
Reactant of Route 5
trichostatin A
Reactant of Route 6
Reactant of Route 6
trichostatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.